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Introduction
AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK),

specifically targeting PDK1 and PDK2 isoforms.[1][2][3] By inhibiting these kinases, AZD7545
prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase

Complex (PDC).[1][4] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby

promoting mitochondrial glucose oxidation over glycolysis.[1][5] While initially investigated for

type 2 diabetes, the role of metabolic reprogramming in cancer has brought forth the potential

of PDK inhibitors as anti-neoplastic agents.[4][6] Cancer cells often exhibit a metabolic shift

towards aerobic glycolysis (the Warburg effect), and reversing this phenotype with PDK

inhibitors can lead to decreased proliferation and increased apoptosis.[6]

These application notes provide a comprehensive framework for evaluating the anti-tumor

efficacy of AZD7545 in preclinical xenograft models, a crucial step in its assessment as a

potential cancer therapeutic.[7] Detailed protocols for in vitro characterization and in vivo

efficacy studies are presented, along with data presentation guidelines and visualizations of

key pathways and workflows.

Mechanism of Action and Signaling Pathway
AZD7545 functions as a non-ATP competitive inhibitor of PDK1 and PDK2.[1][6] It binds to the

lipoyl-binding pocket of the kinase, disrupting its interaction with the dihydrolipoyl

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15615159?utm_src=pdf-interest
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1038/s41596-022-00709-3
https://inmuno-oncologia.ciberonc.es/media/u05bc4ny/cell-prep-and-subcutaneous-tumor-inoculation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4264612/
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1038/s41596-022-00709-3
https://www.mdpi.com/1422-0067/23/21/13240
https://experiments.springernature.com/articles/10.1038/s41596-022-00709-3
https://www.dcaguide.org/dca-information/dca-papers-and-clinical-trials/dichloroacetate-reverses-the-hypoxic-adaptation-to-bevacizumab-and-enhances-its-antitumor-effects-in-mouse-xenografts/
https://www.mdpi.com/1422-0067/23/21/13240
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2013.00038/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2013.00038/full
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447403/
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1038/s41596-022-00709-3
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2013.00038/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


transacetylase (E2) component of the PDC.[1] This allosteric inhibition maintains the PDC in its

active, dephosphorylated state, enhancing the flux of pyruvate into the tricarboxylic acid (TCA)

cycle for oxidative phosphorylation.
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Caption: AZD7545 inhibits PDK1/PDK2, promoting PDC activity and glucose oxidation.
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Quantitative Data Summary
The following tables summarize the key quantitative data for AZD7545 based on preclinical

studies.

Table 1: In Vitro Inhibitory Activity of AZD7545[1][2][3]

Target Isoform Parameter Value (nM)

PDHK1 IC₅₀ 36.8

PDHK2 IC₅₀ 6.4

| PDHK3 | IC₅₀ | 600 |

IC₅₀ represents the concentration of AZD7545 required to inhibit 50% of the kinase activity.

Table 2: Cellular and In Vivo Activity of AZD7545[2][8]

Experimental System Parameter Value

Recombinant human
PDHK2

EC₅₀ (PDH activity) 5.2 nM

Primary rat hepatocytes EC₅₀ (pyruvate oxidation) 105 nM

Wistar rats (30 mg/kg) Liver PDH activity increase from 24.7% to 70.3%

Wistar rats (30 mg/kg)
Skeletal muscle PDH activity

increase
from 21.1% to 53.3%

| Obese Zucker rats (10 mg/kg, twice daily for 7 days) | Effect on blood glucose | Elimination of

postprandial elevation |

EC₅₀ represents the concentration of AZD7545 required to elicit 50% of the maximal response.

Table 3: Hypothetical In Vivo Efficacy of AZD7545 in a Xenograft Model
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Treatment
Group

Dose (mg/kg)
Dosing
Schedule

Mean Tumor
Volume (mm³)
at Day 21 (±
SEM)

Tumor Growth
Inhibition (%)

Vehicle
Control

- Daily (p.o.) 1500 ± 150 -

AZD7545 25 Daily (p.o.) 900 ± 120 40

AZD7545 50 Daily (p.o.) 600 ± 100 60

| Positive Control (e.g., Dichloroacetate) | 50 | Daily (p.o.) | 750 ± 110 | 50 |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of AZD7545 on the proliferation of cancer cell lines.

Materials:

Cancer cell line (e.g., A549 non-small cell lung cancer, U87-MG glioblastoma, known to be

sensitive to PDK inhibition)[5][6][9]

Complete cell culture medium

AZD7545 (dissolved in DMSO)

96-well plates

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and

allow them to adhere overnight.

Drug Treatment: Prepare serial dilutions of AZD7545 in complete culture medium. The final

DMSO concentration should be less than 0.1%.

Replace the medium in the wells with the medium containing different concentrations of

AZD7545. Include vehicle control (DMSO) wells.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

Proliferation Assessment: Add the cell proliferation reagent to each well according to the

manufacturer's instructions.

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the

percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Subcutaneous Xenograft Model for Efficacy
Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of AZD7545 in an immunodeficient mouse

model.

Materials:

Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

Cancer cell line (e.g., A549)

Serum-free medium and Matrigel

AZD7545 formulation for oral gavage

Vehicle control

Digital calipers

Anesthetic (e.g., isoflurane)
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Procedure:

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the

cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷

cells/mL.[8][10]

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell

suspension (5 x 10⁶ cells) into the right flank of each mouse.[10]

Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements

2-3 times per week once tumors are palpable. Calculate tumor volume using the formula:

Volume = (Length x Width²) / 2.[11]

Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice

into treatment groups (n=8-10 mice per group).

Drug Administration:

Vehicle Control Group: Administer the vehicle solution daily via oral gavage.

AZD7545 Treatment Groups: Administer AZD7545 at the desired dose levels (e.g., 25

mg/kg and 50 mg/kg) daily via oral gavage.[5]

Positive Control Group: Administer a known PDK inhibitor like dichloroacetate (DCA) as a

positive control.[5]

Efficacy Endpoints:

Continue to measure tumor volumes and body weights 2-3 times per week.

Monitor the animals daily for any signs of toxicity.[12]

The study is typically concluded when tumors in the control group reach a predetermined

size (e.g., 1500-2000 mm³).[5]

Data Analysis:
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Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to

the vehicle control group.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further pharmacodynamic analysis (e.g., Western blot for p-PDH,

immunohistochemistry for proliferation markers like Ki-67).[7]
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Caption: Workflow for assessing AZD7545 efficacy in a xenograft model.
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Conclusion
This document provides a detailed guide for the preclinical evaluation of AZD7545 in the

context of oncology. The provided protocols for in vitro and in vivo assessment, along with the

structured data presentation and visual aids, offer a robust framework for researchers to

investigate the therapeutic potential of targeting cancer metabolism with AZD7545. Careful

execution of these experimental designs will yield crucial data to inform the continued

development of this compound as a potential anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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azd7545-efficacy-in-xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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